

An In-depth Technical Guide to the Chemical Structure and Properties of Hitachimycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hitachimycin*

Cat. No.: *B1233334*

[Get Quote](#)

Hitachimycin, also known as Stubomycin, is a potent natural product with a range of biological activities, including antiprotozoal, antibiotic, and antitumor properties.[1] Isolated from *Streptomyces*, this macrolactam has garnered significant interest within the scientific community for its unique chemical architecture and potential therapeutic applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Hitachimycin**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Hitachimycin possesses a complex cyclic structure. Its absolute and relative stereochemistry have been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[2] The total synthesis of **Hitachimycin** has also been successfully achieved.[3]

Table 1: Chemical Identifiers and Properties of **Hitachimycin**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₅ NO ₅	[4]
Molar Mass	477.601 g·mol ⁻¹	[1]
IUPAC Name	(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione	[1]
CAS Number	77642-19-4	[4]
Synonyms	Stubomycin	[4]
Appearance	Colorless plates	[2]
Melting Point	243-245 °C	[4]

Table 2: Solubility Profile of **Hitachimycin**

Solvent	Solubility	Reference
Dimethyl sulfoxide (DMSO)	Soluble	[2]
Pyridine	Soluble	[2]
Dimethylformamide (DMF)	Soluble	[2]
Methanol (MeOH)	Soluble	[2]
Water (H ₂ O)	Insoluble	[2]
Chloroform (CHCl ₃)	Insoluble	[2]
Diethyl ether (Et ₂ O)	Insoluble	[2]

Biological Activity and Mechanism of Action

Hitachimycin exhibits a broad spectrum of biological activities, primarily attributed to its ability to disrupt cell membranes.^[1] Its cytotoxic effects are observed against a variety of cell types, including mammalian cells, Gram-positive bacteria, yeast, and fungi.^[1] The primary mechanism of action involves inducing changes in the cell membrane, leading to lysis.^[1]

Antitumor Activity

Hitachimycin has demonstrated significant antitumor activity.^[5] Studies have shown its efficacy against various murine tumor models, including Sarcoma 180 and IMC-carcinoma.^[5] Furthermore, several acyl derivatives of **Hitachimycin** have been synthesized, with some exhibiting enhanced in vivo antitumor activity compared to the parent compound.^[6]

Antimicrobial Activity

The compound also possesses notable antibacterial and antifungal properties. Its activity is particularly pronounced against Gram-positive bacteria.

While specific quantitative data for **Hitachimycin**'s biological activity is dispersed across various studies, the following tables summarize representative data for similar classes of compounds to provide a contextual understanding.

Table 3: Exemplar In Vitro Cytotoxicity Data (IC₅₀) for Antitumor Agents

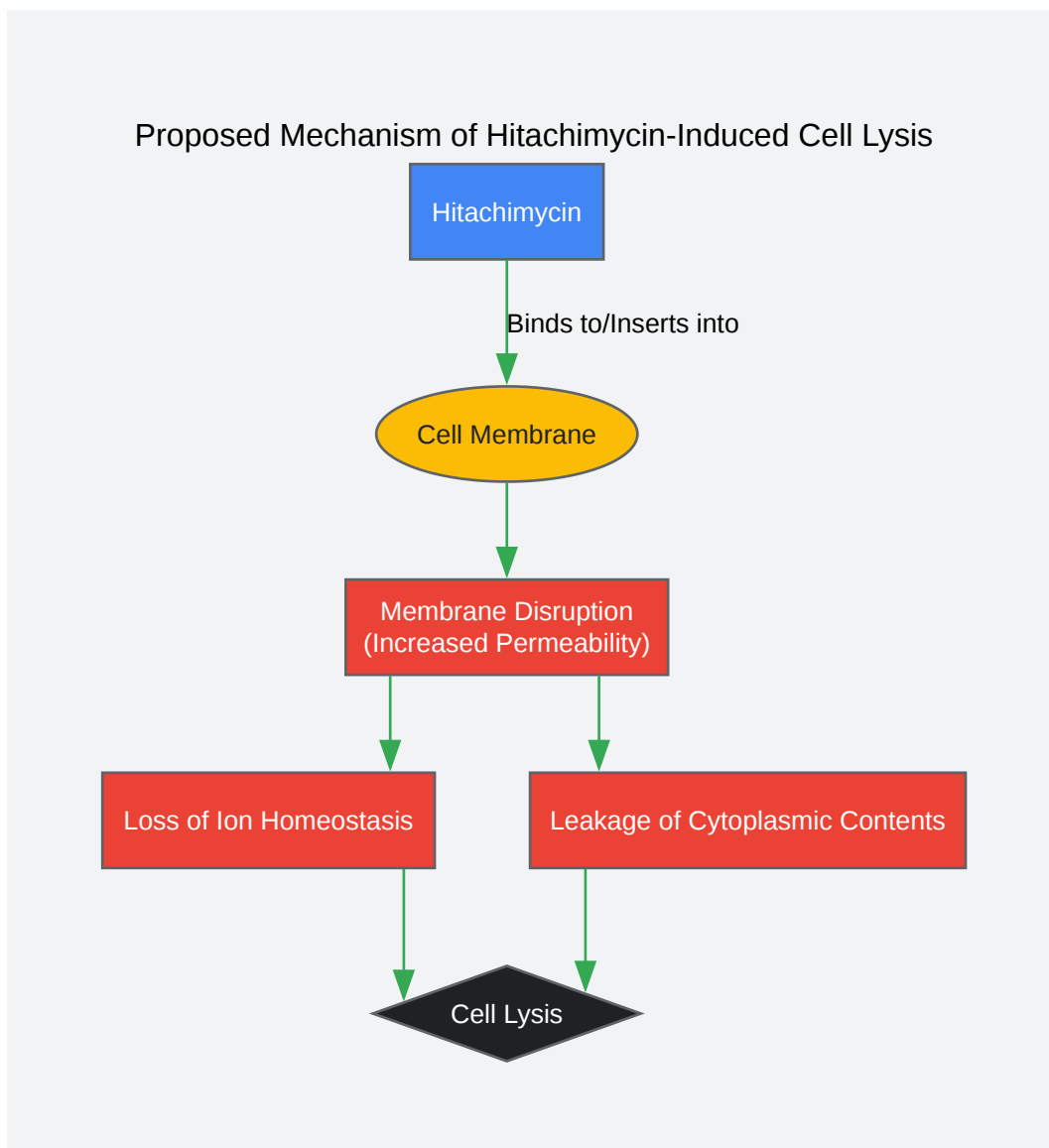
Cell Line	Compound Class	IC ₅₀ (μM)
HeLa	Polyketide Macrolide	0.1 - 10
A549 (Lung Carcinoma)	Cyclic Peptide	0.5 - 25
MCF-7 (Breast Cancer)	Macrolactam Antibiotic	1 - 50

Table 4: Exemplar Minimum Inhibitory Concentration (MIC) Data for Antimicrobial Agents

Microorganism	Compound Class	MIC (µg/mL)
Staphylococcus aureus	Macrolide Antibiotic	0.1 - 5
Streptococcus pneumoniae	Cyclic Lipopeptide	0.25 - 8
Candida albicans	Polyene Antifungal	0.5 - 10

Signaling Pathways

The primary mode of action of **Hitachimycin** involves the disruption of cell membrane integrity. This interaction is thought to be the initial event that triggers downstream signaling cascades leading to cell death. While the precise molecular targets on the cell membrane have not been fully elucidated, the subsequent loss of membrane potential and leakage of cellular contents are key events.

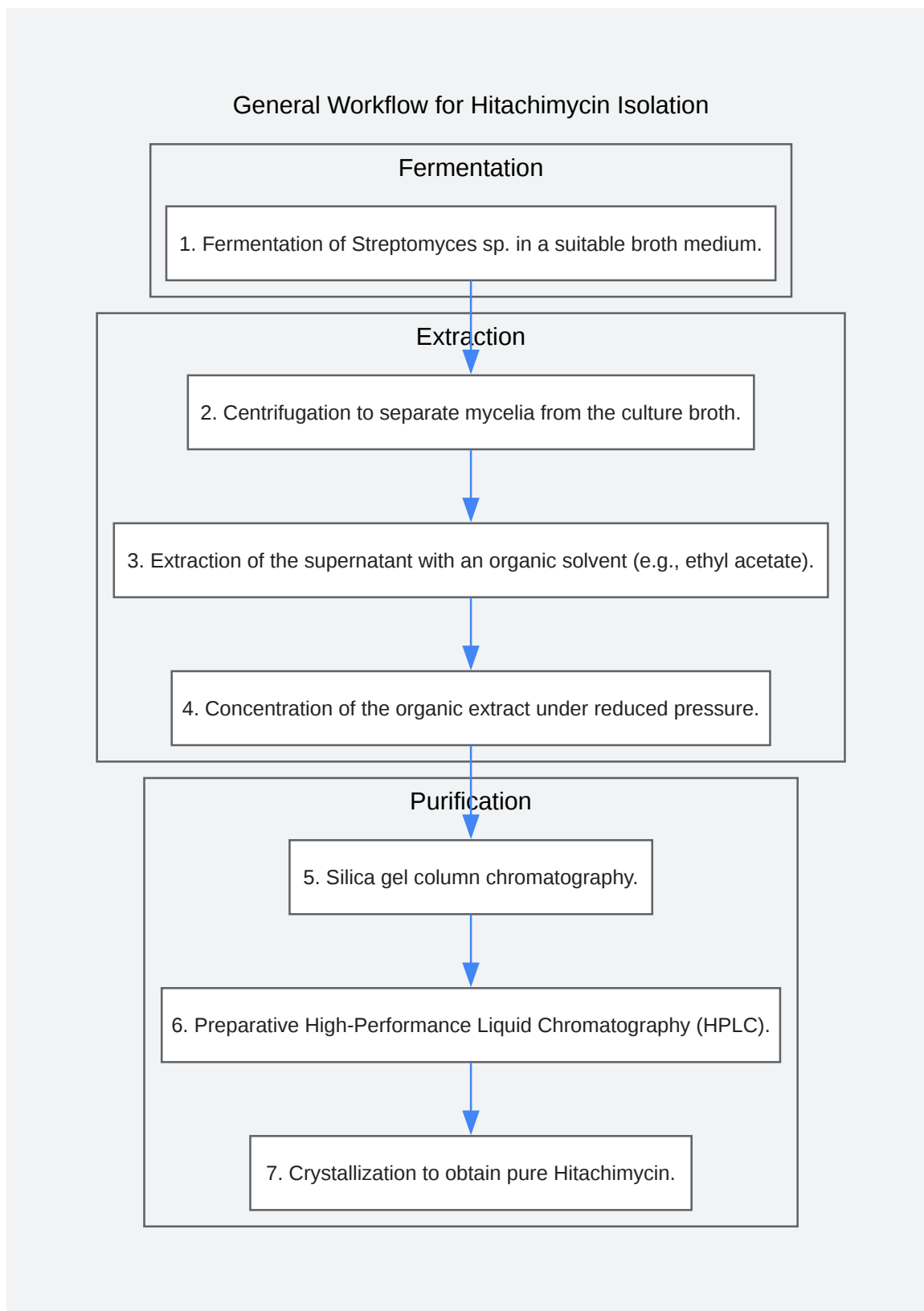


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Hitachimycin**-induced cell lysis.

Experimental Protocols

Isolation and Purification of Hitachimycin from Streptomyces



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Hitachimycin**.

Detailed Methodology:

- **Fermentation:** A seed culture of the *Streptomyces* strain is used to inoculate a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of **Hitachimycin**.
- **Extraction:** The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an equal volume of a suitable organic solvent, such as ethyl acetate.
- **Concentration:** The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **HPLC Purification:** Fractions showing the presence of **Hitachimycin** are pooled, concentrated, and further purified by preparative reverse-phase HPLC to yield the pure compound.
- **Crystallization:** The purified **Hitachimycin** is crystallized from a suitable solvent system (e.g., methanol/water) to obtain colorless plates.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- **Compound Treatment:** Add serial dilutions of **Hitachimycin** to the wells and incubate for 24-72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism.
- **Serial Dilution:** Perform serial two-fold dilutions of **Hitachimycin** in a 96-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Inoculate each well with the microbial suspension.
- **Incubation:** Incubate the plate at an appropriate temperature and duration for the specific microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of **Hitachimycin** at which no visible growth of the microorganism is observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hitachimycin - Wikipedia [en.wikipedia.org]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modification of hitachimycin. Synthesis, antibacterial, cytotoxic and in vivo antitumor activities of hitachimycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Hitachimycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233334#chemical-structure-and-properties-of-hitachimycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com